Pdk1-IN-RS2 -

Pdk1-IN-RS2

Catalog Number: EVT-10962888
CAS Number:
Molecular Formula: C15H9ClN2O2S3
Molecular Weight: 380.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Pdk1-IN-RS2 is a small-molecule compound designed as a mimic of the peptide docking motif known as PIFtide. It serves as a selective inhibitor of the protein kinase PDK1 (3-phosphoinositide-dependent protein kinase 1), with a dissociation constant (KdK_d) of 9 μM, indicating its affinity for the target. This compound has been shown to inhibit the activation of downstream kinases, particularly S6K1, which is crucial in various signaling pathways related to cell growth and metabolism .

Source and Classification

Pdk1-IN-RS2 is cataloged under CAS number 1643958-89-7 and is primarily used for research purposes. It falls under the category of small-molecule inhibitors that target specific protein kinases, particularly those involved in the phosphoinositide signaling pathway . The compound has garnered attention for its potential applications in cancer research and therapeutic interventions.

Synthesis Analysis

Methods and Technical Details

The synthesis of Pdk1-IN-RS2 involves several chemical reactions that typically include the formation of key functional groups necessary for its inhibitory activity. While specific synthetic routes are not detailed in the available literature, compounds of this nature are generally synthesized through:

  • Stepwise synthesis: Utilizing various organic reactions such as coupling reactions to build the molecular framework.
  • Purification techniques: Employing chromatography methods to isolate the final product from by-products and unreacted starting materials.

The synthesis must ensure that the sulfonyl group is correctly incorporated, as it plays a critical role in binding to PDK1 through ionic interactions with Arg131 .

Molecular Structure Analysis

Structure and Data

Pdk1-IN-RS2 has a defined molecular structure that facilitates its interaction with PDK1. The compound features:

  • Aromatic substituents: These bind to adjacent subsites within the PIF pocket of PDK1.
  • Sulfonyl group: This group forms a salt bridge with Arg131, enhancing binding affinity.

Crystallographic studies have provided insights into its three-dimensional conformation, revealing unambiguous electron density for the bound compound at high resolution (1.5 Å) during complex formation with PDK1 .

Chemical Reactions Analysis

Reactions and Technical Details

Pdk1-IN-RS2 participates in biochemical reactions primarily by inhibiting PDK1 activity. The compound's mechanism involves:

  • Competitive inhibition: It binds to the active site or allosteric sites on PDK1, preventing substrate phosphorylation.
  • Impact on downstream signaling: By inhibiting PDK1, it subsequently reduces the phosphorylation of S6K1 and other AGC kinases, thereby influencing various cellular processes such as growth and survival .

Experimental assays have demonstrated that at concentrations around 20 μM, Pdk1-IN-RS2 can inhibit PDK1-mediated activation of S6K1 by approximately 60% .

Mechanism of Action

Process and Data

The mechanism by which Pdk1-IN-RS2 exerts its effects can be summarized as follows:

  • Binding to PDK1: The compound interacts specifically with the PIF pocket of PDK1, which is essential for substrate recognition.
  • Inhibition of phosphorylation: By occupying this site, Pdk1-IN-RS2 prevents the phosphorylation of key substrates such as S6K1, which are vital for downstream signaling pathways related to cell proliferation and metabolism.
  • Regulatory feedback: The inhibition may also trigger compensatory mechanisms within cellular signaling networks, potentially leading to altered cellular responses under various physiological conditions .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Pdk1-IN-RS2 exhibits several physical and chemical properties relevant to its function:

  • Molecular Weight: Specific molecular weight data is not provided but can be calculated based on its chemical structure.
  • Solubility: The compound is soluble in common organic solvents used in biological assays.
  • Stability: Stability studies should be conducted under various conditions (e.g., temperature, pH) to ensure reliability in experimental settings.

These properties are critical for designing experiments and determining appropriate conditions for use in biological assays .

Applications

Scientific Uses

Pdk1-IN-RS2 has significant potential applications in scientific research:

  • Cancer research: Given its role in inhibiting pathways associated with tumor growth, it is being investigated as a therapeutic agent against cancers where PDK1 plays a pivotal role.
  • Cellular signaling studies: Researchers utilize this compound to dissect pathways involving AGC kinases and their regulation by phosphoinositides.
  • Drug development: As a selective inhibitor, it serves as a lead compound for developing more potent inhibitors targeting similar pathways in various diseases .
Molecular Mechanisms of PDK1-IN-RS2 Action

Allosteric Binding to the PIF Pocket

PDK1-IN-RS2 (chemical name: 5-chloro-N-(naphtho[1,2-d]thiazol-2-yl)thiophene-2-sulfonamide; molecular weight: 380.89 Da; CAS: 1643958-89-7) is a diaryl sulfonamide compound engineered to target the PIF (PDK1-Interacting Fragment) pocket, a conserved allosteric site located in the small N-lobe of the phosphoinositide-dependent kinase 1 catalytic domain. This hydrophobic pocket, distinct from the ATP-binding site, naturally accommodates the hydrophobic motif (HM) of substrate kinases like S6K and SGK via a protein-peptide interface [1] [2]. Structural analyses reveal that PDK1-IN-RS2 mimics three critical hydrophobic residues (Phe14, Phe17, Tyr19) of the native PIFtide (REPRILSEEEQEMFRDFDYIADWC) through its naphthothiazole and thiophene rings [1] [6]. The sulfonamide group forms a salt bridge with Arg131 of PDK1, replicating the interaction of Asp16 in PIFtide, while its chloro-thiophene moiety occupies a sub-pocket analogous to Tyr19’s binding site [1] [3] [9]. This mimicry enables competitive displacement of PIFtide with a dissociation constant (Kd) of 9 μM, as quantified by fluorescence polarization assays [1] [3].

Table 1: Structural Mimicry of PIFtide by PDK1-IN-RS2

PIFtide ResidueFunction in BindingPDK1-IN-RS2 Chemical GroupInteraction with PDK1
Phe14Hydrophobic anchoringNaphthothiazole ringVan der Waals contacts with Ile119, Val127
Phe17Hydrophobic anchoringNaphthothiazole ringPacking against Leu155, Val124
Tyr19Hydrophobic anchoring5-Chloro-thiophene ringFills sub-pocket near Leu159
Asp16Salt bridge formationSulfonamide groupIonic bond with Arg131

Mutagenesis studies confirm that residues Arg131, Gln150, and Leu155 constitute energetic hot spots for PDK1-IN-RS2 binding. Disruption of these residues reduces binding affinity by >10-fold, underscoring the compound’s dependence on the PIF pocket’s architecture [1] [2]. Crystallographic data (PDB: 4RQV) further demonstrate that PDK1-IN-RS2 stabilizes the αC-helix in an "in" conformation, analogous to PIFtide-induced activation states [1] [4].

Substrate-Selective Inhibition Mechanisms

Despite its structural mimicry of an activator peptide, PDK1-IN-RS2 exhibits paradoxical functional effects: it stimulates PDK1’s catalytic activity toward soluble peptide substrates (e.g., T308tide) by ~6-fold but inhibits phosphorylation of full-length substrate kinases like S6K1 [1] [3] [9]. This substrate selectivity arises from two interconnected mechanisms:

  • Disruption of Docking-Dependent Phosphorylation: Kinases such as S6K1 and SGK require high-affinity docking of their HM motifs to the PIF pocket for efficient phosphorylation. By occupying this site, PDK1-IN-RS2 competitively blocks HM engagement, reducing phosphorylation efficiency. In cellular assays, 50 μM PDK1-IN-RS2 suppresses S6K1 activation by >70% without affecting Akt isoforms that lack strong PIF-pocket affinity [1] [7] [9].
  • Altered Kinase Processivity: Molecular dynamics simulations indicate that PDK1-IN-RS2 binding rigidifies the PIF-pocket hinge region (residues 115–130), reducing conformational flexibility required for optimal orientation of large protein substrates. Short peptide substrates remain unaffected due to their minimal docking requirements [4] [7].

Table 2: Substrate Selectivity Profile of PDK1-IN-RS2

Substrate TypeDependence on PIF PocketEffect of PDK1-IN-RS2Functional Outcome
T308tide (synthetic peptide)None6-fold activationIncreased catalytic turnover
S6K1 (full-length kinase)High (HM docking required)>70% inhibitionBlocked downstream signaling
Akt/PKBLow (PH-domain mediated)No significant effectUnaltered phosphorylation
SGKHigh>60% inhibitionImpaired cellular stress response

This selective inhibition is pharmacologically significant: it enables precise disruption of oncogenic pathways driven by S6K or SGK without compromising Akt-mediated survival functions, reducing potential off-target effects [5] [7].

Modulation of PDK1 Conformational Dynamics

PDK1-IN-RS2 binding induces long-range allosteric effects that propagate through the kinase domain, as revealed by multi-microsecond molecular dynamics simulations and difference contact network analysis (dCNA):

  • αC-Helix Stabilization: The compound’s interactions with Arg131 and Gln150 stabilize the αC-helix in a catalytically competent conformation, facilitating ATP-binding site closure. This explains the enhanced activity toward peptide substrates [4] [10].
  • Distal Loop Rigidification: dCNA of PDK1 conformational ensembles shows that PDK1-IN-RS2 binding increases rigidity in the activation loop (residues 227–245) and catalytic loop (residues 213–226), reducing conformational sampling by 40% compared to the apo state. This may limit accommodation of bulky protein substrates [4] [8].
  • Bidirectional Allostery: PDK1-IN-RS2 sensitizes PDK1 to ATP-competitive inhibitors (e.g., GSK2334470). When combined, these compounds synergistically inhibit downstream kinase activation by stabilizing a "closed-but-inhibited" state that impedes both substrate docking and ATP hydrolysis [1] [10].
  • Dimerization Interference: Full-length PDK1 undergoes PIP3-driven dimerization via its PH domain, a prerequisite for trans-autophosphorylation at Ser241. PDK1-IN-RS2 binding favors a monomeric state by sterically occluding the αG-helix interface (residues 280–295) required for dimer assembly, potentially suppressing autophosphorylation in lipid-rich environments [5] [8].

Additionally, regulatory motifs in the kinase-PH interdomain linker (residues 360–400) adopt distinct orientations upon PIF-pocket occupancy. In the PDK1-IN-RS2-bound state, the linker stabilizes a salt bridge between Glu130 (αC-helix) and Lys111 (β4 strand), further enhancing ATP-binding site allostery [5] [8]. These conformational shifts illustrate how PIF-pocket ligands like PDK1-IN-RS2 function as molecular rheostats, fine-tuning PDK1’s catalytic output in a substrate-dependent manner.

Properties

Product Name

Pdk1-IN-RS2

IUPAC Name

N-(6-chloro-1,3-benzothiazol-2-yl)-1-benzothiophene-2-sulfonamide

Molecular Formula

C15H9ClN2O2S3

Molecular Weight

380.9 g/mol

InChI

InChI=1S/C15H9ClN2O2S3/c16-10-5-6-11-13(8-10)22-15(17-11)18-23(19,20)14-7-9-3-1-2-4-12(9)21-14/h1-8H,(H,17,18)

InChI Key

MZAVPBQCWWIYEQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(S2)S(=O)(=O)NC3=NC4=C(S3)C=C(C=C4)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.